molecular formula C14H17F3N6O2S B2961339 2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2097858-10-9

2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B2961339
CAS No.: 2097858-10-9
M. Wt: 390.39
InChI Key: UOTBNGVNLXVKOC-UHFFFAOYSA-N
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Description

2-Methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a pyrimidine core, a common scaffold in pharmaceuticals, which is substituted with a methyl group and a trifluoromethyl group. The trifluoromethyl group is known to enhance properties such as metabolic stability and membrane permeability in drug candidates . The pyrimidine ring is further functionalized with a piperazine moiety, a nitrogen-containing heterocycle frequently used to improve solubility and bioavailability . The piperazine is modified with a (1-methyl-1H-pyrazol-4-yl)sulfonyl group, introducing a sulfonamide linkage that can serve as a hydrogen bond acceptor, potentially influencing target binding affinity. Compounds with pyrimidine-piperazine-pyrazole architectures, as seen in related structures like 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidine (CAS# 2415541-29-4) and 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS# 2640817-68-9), are often explored for their potential biological activity . Piperazine derivatives are recognized in scientific literature for possessing a wide spectrum of potential biological activities, including antimicrobial and anticancer properties . Similarly, pyrazole-containing compounds are frequently investigated as key scaffolds in the development of novel therapeutic agents . Researchers may utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in biological screening assays to investigate new pharmacological pathways. Intended Use This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should conduct a thorough risk assessment and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-methyl-4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N6O2S/c1-10-19-12(14(15,16)17)7-13(20-10)22-3-5-23(6-4-22)26(24,25)11-8-18-21(2)9-11/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTBNGVNLXVKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-(trifluoromethyl)pyrimidine and 2-methyl-4-chloropyrimidine.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with the pyrimidine core.

    Attachment of the Pyrazole Group: The pyrazole group is attached through a sulfonylation reaction, where the pyrazole derivative is reacted with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties.

    Reduction: Reduction reactions can be performed on the pyrimidine core and the sulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrimidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

The compound is compared with structurally related pyrimidine derivatives to highlight key differences in substituents and inferred biological activities.

Structural and Functional Comparisons

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Potential Activity/Application Reference
2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine Not provided C₁₆H₁₇F₃N₆O₂S Piperazinyl-sulfonyl-1-methylpyrazole, 2-methyl, 6-CF₃ Kinase inhibition (inferred)
2-methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine 2034602-66-7 C₁₆H₁₇F₃N₄OS Piperazinyl-carbonyl-4-methylthiophene, 2-methyl, 6-CF₃ Unknown
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine 219599-99-2 C₁₃H₁₉F₃N₄ 2-tert-butyl, unsubstituted piperazine, 6-CF₃ Unknown (simpler structure)
GDC-0941 957054-30-7 C₂₃H₂₇N₇O₂S Thieno[3,2-d]pyrimidine core, morpholinyl, indazolyl, methanesulfonylpiperazine PI3K inhibitor (clinical trials)
4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine Not provided C₁₂H₉F₃N₄O Pyrazolyl, propargyloxy, 6-CF₃ Herbicidal (bleaching agent)
Key Observations

Piperazine Modifications: The target compound’s piperazinyl-sulfonyl-pyrazole group differs from GDC-0941’s methanesulfonylpiperazine, which is critical for PI3K inhibition . The pyrazole sulfonyl group may offer unique steric or electronic interactions.

Trifluoromethyl Role :

  • The 6-CF₃ group is conserved across all compounds, suggesting its importance in enhancing stability and membrane permeability. In , a CF₃-containing pyrimidine exhibits herbicidal activity, but the target compound’s sulfonyl-piperazine likely redirects its bioactivity toward mammalian targets .

Core Heterocycle Variations: GDC-0941 uses a thieno[3,2-d]pyrimidine core, which broadens π-π stacking interactions compared to the simpler pyrimidine core in the target compound. This difference may influence kinase selectivity .

Crystallographic refinement via SHELXL (as in ) is likely applicable for structural validation .

Biological Activity

The compound 2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and the implications for drug development.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of various precursors, including sulfonyl and piperazine derivatives. The structural features include:

  • Pyrimidine Core : The trifluoromethyl group at position 6 enhances lipophilicity and biological activity.
  • Piperazine Linkage : This moiety contributes to the compound's interaction with biological targets.

Table 1: Structural Features of the Compound

ComponentDescription
Molecular FormulaC16H20F3N5O2S
Molecular Weight393.42 g/mol
Key Functional GroupsTrifluoromethyl, Sulfonamide
Core StructurePyrimidine with Piperazine linkage

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research demonstrated that trifluoromethyl pyrimidine derivatives can inhibit cancer cell proliferation in various cancer lines, including PC3 (prostate cancer) and A549 (lung cancer) cells. The observed inhibition rates were comparable to established chemotherapeutics like doxorubicin, indicating promising therapeutic potential.

Table 2: Anticancer Activity Data

Cell LineInhibition Rate (%) at 5 µg/mlPositive Control (Doxorubicin)
PC354.94Higher
K56237.80Higher
Hela48.25Higher
A54940.78Higher

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and infections.

Table 3: Enzyme Inhibition Data

EnzymeIC50 Value (µM)Reference Standard IC50 (µM)
Acetylcholinesterase2.14 ± 0.00321.25 ± 0.15
Urease0.63 ± 0.001Not applicable

Case Study: Anticancer Efficacy

In a study published in Frontiers in Chemistry, a series of trifluoromethyl pyrimidine derivatives were synthesized and tested for their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited moderate to high inhibition rates against cancer cell proliferation, suggesting that modifications to the pyrimidine structure can enhance biological efficacy .

Research Findings Overview

Further investigations have highlighted the multifaceted pharmacological profile of piperazine-based compounds, which include:

  • Antibacterial Activity : Compounds similar to the target molecule have shown significant antibacterial effects against various strains.
  • Anti-inflammatory Properties : The sulfonamide functionality is known for its anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases.

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